Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate
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Overview
Description
Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a sulfanyl group attached to a methyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate typically involves the reaction of 4-methoxyphenylthiol with cyanoacetic acid derivatives under specific conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with 4-methoxyphenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate depends on the specific application. In chemical reactions, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The sulfanyl group can participate in redox reactions, while the methoxy group can stabilize intermediates through resonance effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups are common in organic synthesis and material science.
Sulfanyl derivatives: These compounds are known for their redox properties and are used in various chemical reactions.
Uniqueness
Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63923-63-7 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
[cyano-(4-methoxyphenyl)sulfanylmethyl] acetate |
InChI |
InChI=1S/C11H11NO3S/c1-8(13)15-11(7-12)16-10-5-3-9(14-2)4-6-10/h3-6,11H,1-2H3 |
InChI Key |
JIGYKVJWSUWKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#N)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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